molecular formula C14H17N3O2S B10920744 2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide

2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide

Cat. No.: B10920744
M. Wt: 291.37 g/mol
InChI Key: YDSHRRJGUGBEMN-UHFFFAOYSA-N
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Description

2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is a heterocyclic compound that features a pyrimidine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furylamine with a pyrimidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors involved in disease pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-FLUORO-4-METHYLPHENYL)ACETAMIDE
  • 2-{[4-ALLYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE

Uniqueness

2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is unique due to its specific combination of a furan and pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C14H17N3O2S/c1-10(2)8-16-13(18)9-20-14-15-6-5-11(17-14)12-4-3-7-19-12/h3-7,10H,8-9H2,1-2H3,(H,16,18)

InChI Key

YDSHRRJGUGBEMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CSC1=NC=CC(=N1)C2=CC=CO2

Origin of Product

United States

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